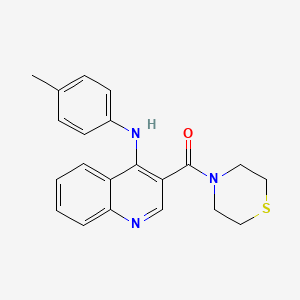

N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Description

N-(4-Methylphenyl)-3-(Thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 4-methylphenyl group at the quinolin-4-amine position and a thiomorpholine-4-carbonyl moiety at position 3. While direct data on this compound are absent in the provided evidence, structurally related quinoline derivatives (e.g., 4k, 5a, and carboxamide analogs) offer insights into its comparative attributes.

Properties

IUPAC Name |

[4-(4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-26-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXLGNLKHOVLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Thiomorpholine Group: This step may involve the reaction of the quinoline derivative with thiomorpholine under basic conditions.

Attachment of the 4-Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the quinoline ring or the attached functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. The mechanism involves binding to specific enzymes that regulate cell growth and survival.

N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine has demonstrated significant biological activity:

- Antitumor Activity : In vitro studies indicate that the compound effectively reduces the viability of various cancer cell lines.

- Enzyme Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication, thereby reducing tumor growth in xenograft models.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : It can be oxidized to form quinoline derivatives with different functional groups.

- Reduction : Reduction reactions can modify the quinoline core or the thiomorpholine ring.

- Substitution Reactions : The 4-methylphenyl group can be substituted with other functional groups to create new derivatives.

Study 1: Antitumor Efficacy

A recent study examined the antitumor efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, attributed to the compound's ability to induce apoptosis through caspase activation pathways.

Study 2: Enzyme Targeting

Another research initiative focused on the inhibition of topoisomerase II by quinoline-based compounds. This study demonstrated that this compound effectively binds to the enzyme's active site, leading to reduced activity and subsequent inhibition of tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the thiomorpholine group might enhance its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Related Quinoline Derivatives

Key Observations :

- The target’s thiomorpholine substituent introduces sulfur, which may enhance lipophilicity compared to oxygenated analogs (e.g., 4k) .

- Piperidine-containing analogs (e.g., 5a) exhibit nitrogen-based basicity, whereas the target’s thiomorpholine may confer distinct pharmacokinetic properties .

- Carboxamide derivatives (e.g., 38–40) utilize a 1,4-dihydroquinoline core, differing from the fully aromatic quinoline in the target compound .

Physicochemical Properties

Table 3: Physical and Spectral Properties

Insights :

- The target’s thiomorpholine carbonyl is expected to show a lower C=O stretching frequency (IR) compared to morpholine due to sulfur’s electron-donating effect.

- The 4-methylphenyl group may contribute to higher melting points than 5a’s chloro-piperidine substituent .

Biological Activity

N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a quinoline backbone with a thiomorpholine moiety and an amine functional group. Its chemical structure can be represented as follows:

The synthesis of this compound typically involves multi-step reactions, including the formation of the quinoline ring followed by the introduction of the thiomorpholine and methyl phenyl groups. Specific methodologies for synthesizing similar compounds have been documented, indicating the feasibility of producing this compound through established organic synthesis techniques .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives with similar structural motifs have shown effectiveness against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in antibiotic development due to their prevalence in hospital-acquired infections .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of quinoline derivatives. The compound may modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines. A study demonstrated that related compounds could inhibit the activation of chondrocytes, suggesting a mechanism that could be beneficial in treating conditions like osteoarthritis .

Antitumor Activity

The quinoline scaffold is known for its anticancer properties. Compounds with structural similarities have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, studies on related compounds showed promising results in inhibiting cell proliferation in malignant pleural mesothelioma through modulation of signaling pathways involved in cell survival and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quinoline derivatives, including those with thiomorpholine substitutions. The results indicated that these compounds effectively inhibited bacterial growth at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL) against resistant strains .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that quinoline derivatives could significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in chronic inflammatory diseases .

- Antitumor Studies : A combination therapy involving a quinoline derivative and a MEK inhibitor was shown to enhance antitumor effects in preclinical models of lung cancer, indicating that this compound may also possess synergistic effects when used alongside existing cancer therapies .

Data Tables

Q & A

Q. What are the recommended synthetic pathways for synthesizing N-(4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling the quinoline core with thiomorpholine-carbonyl and 4-methylphenylamine groups. A multi-step approach is recommended:

Quinoline Core Activation : Start with 4-chloroquinoline derivatives for nucleophilic substitution (e.g., at the 3-position) using thiomorpholine-4-carbonyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .

Amine Coupling : Introduce the 4-methylphenylamine group via Buchwald-Hartwig or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene at 80–100°C .

- Yield Optimization :

- Use high-purity reagents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of thiomorpholine-carbonyl chloride) to drive completion .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions on the quinoline ring and thiomorpholine moiety. Key signals include aromatic protons (δ 7.5–8.5 ppm) and thiomorpholine methylene groups (δ 2.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (MIC against S. aureus, E. coli) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Variation of Substituents :

- Replace the 4-methylphenyl group with halogenated (e.g., 4-F, 4-Cl) or electron-donating (e.g., 4-OCH₃) analogs to modulate lipophilicity and target binding .

- Modify the thiomorpholine group (e.g., replace sulfur with oxygen for morpholine analogs) to assess pharmacokinetic impacts .

- Biological Evaluation : Compare IC₅₀ values across analogs in enzyme assays (e.g., kinase inhibition) and cellular models .

Q. What computational strategies can predict binding modes and target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., DNA polymerase, kinases). Focus on hydrogen bonding with the quinoline nitrogen and hydrophobic interactions with the thiomorpholine group .

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking of quinoline rings) .

- Correlate with Bioactivity : Compare crystal structures of active vs. inactive analogs to identify critical binding motifs (e.g., planar quinoline vs. distorted conformers) .

Q. What strategies mitigate synthetic challenges, such as low yields in thiomorpholine coupling?

- Methodological Answer :

- Alternative Coupling Reagents : Replace thiomorpholine-carbonyl chloride with activated esters (e.g., HATU/DMAP) to enhance reactivity .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hrs conventional) while maintaining yields >70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.